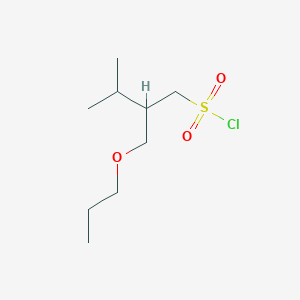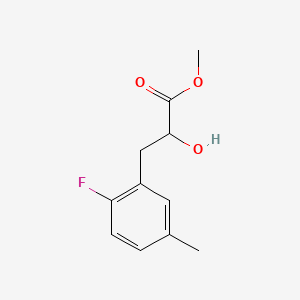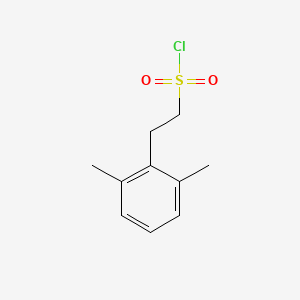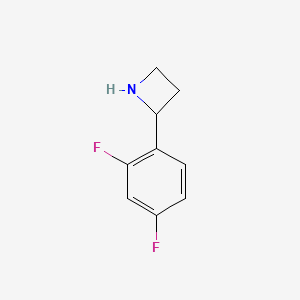
2-(2,4-Difluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)azetidine is a fluorinated organic compound characterized by the presence of a difluorophenyl group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)azetidine typically involves the reaction of 2,4-difluorophenylamine with a suitable azetidine precursor under controlled conditions. Common synthetic routes include:
Nucleophilic Substitution: The reaction of 2,4-difluorophenylamine with an appropriate azetidine derivative in the presence of a base.
Reductive Amination: The reaction of 2,4-difluorobenzaldehyde with an amine source followed by reduction to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Difluorophenyl)azetidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the azetidine ring to other functional groups.
Reduction: Reduction reactions can reduce the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include amines, alcohols, and aldehydes.
Substitution: Products include alkylated or acylated derivatives of the azetidine ring.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as OLEDs (organic light-emitting diodes) and other fluorinated materials.
Mécanisme D'action
The mechanism by which 2-(2,4-Difluorophenyl)azetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-(2,4-Difluorophenyl)azetidine is similar to other fluorinated azetidines and pyridines. its unique difluorophenyl group provides distinct chemical properties and reactivity compared to other compounds. Some similar compounds include:
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of azetidine.
2-(2,4-Difluorophenyl)azetidinone: A related compound with a carbonyl group on the azetidine ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clé InChI |
YJKOJFXDZNYRDN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


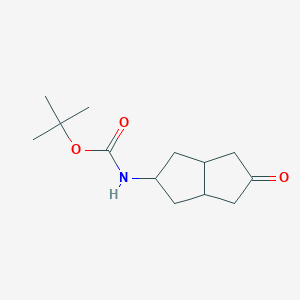
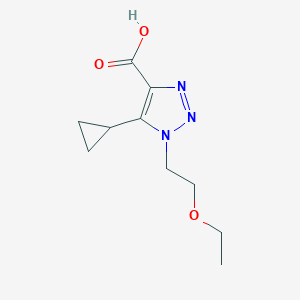
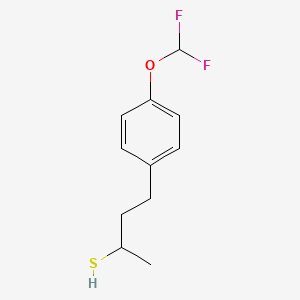
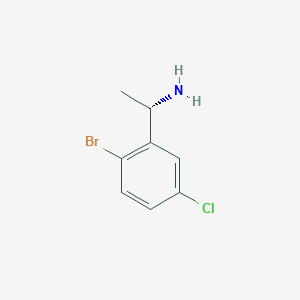
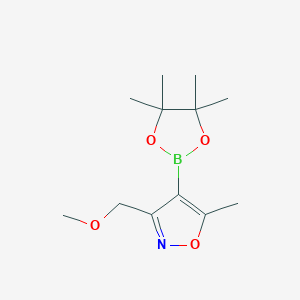
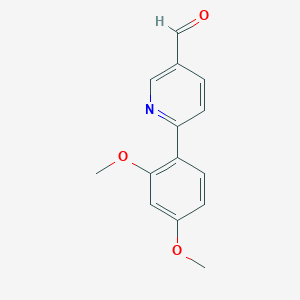

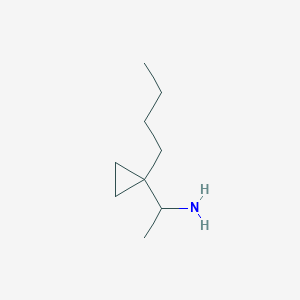
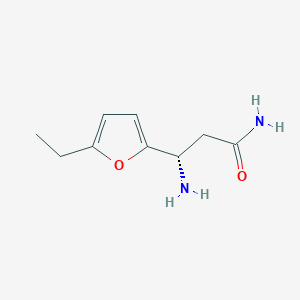
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
